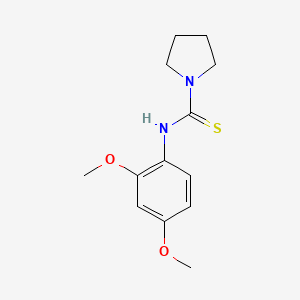

![molecular formula C16H20N4O3S B5727344 ethyl 4-{[(2-methyl-1,3-benzothiazol-6-yl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5727344.png)

ethyl 4-{[(2-methyl-1,3-benzothiazol-6-yl)amino]carbonyl}-1-piperazinecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

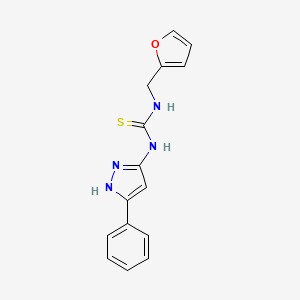

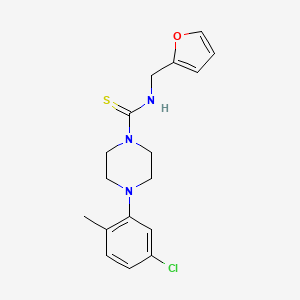

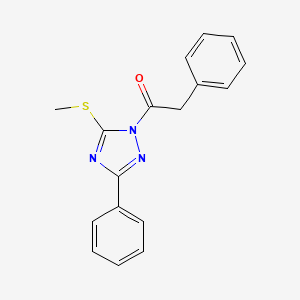

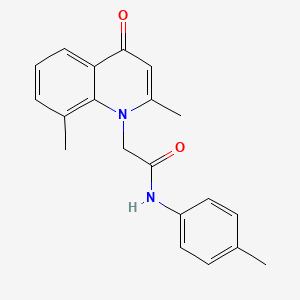

The compound belongs to a class of chemicals known for their diverse biological activities, often explored for their pharmacological potential. While the direct studies on "ethyl 4-{[(2-methyl-1,3-benzothiazol-6-yl)amino]carbonyl}-1-piperazinecarboxylate" are limited, related research on benzothiazole and piperazine derivatives provides a context for understanding its possible chemical behavior and applications.

Synthesis Analysis

Compounds with benzothiazole and piperazine structures are synthesized through various chemical reactions that allow for the introduction of different substituents, enhancing their biological activities. The synthesis often involves multi-step reactions, starting from basic aromatic compounds and employing conditions that facilitate the formation of the desired chemical bonds (Brito et al., 2017).

Molecular Structure Analysis

The molecular structure of such compounds is crucial for their interaction with biological targets. Structural analysis, including X-ray crystallography and NMR spectroscopy, helps in understanding the conformational preferences and potential binding modes of these molecules (Renzulli et al., 2011).

Chemical Reactions and Properties

Benzothiazole and piperazine derivatives undergo various chemical reactions, including alkylation, acylation, and sulfonation, which modify their chemical properties for targeted applications. These reactions influence their solubility, stability, and biological activity (Lewis et al., 1988; Lewis et al., 1986).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, boiling points, and solubility in different solvents, are determined by their molecular structure. These properties are essential for predicting the compound's behavior in biological systems and its formulation for pharmacological applications (Nyhan et al., 1968).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, pH-dependent solubility, and stability under physiological conditions, are critical for the development of therapeutic agents. These properties are influenced by the functional groups present in the molecule and their electronic and steric characteristics (Pellegatti et al., 2009).

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They are known to target the DprE1 enzyme, which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives are known to inhibit the dpre1 enzyme, thereby disrupting the cell wall biosynthesis ofMycobacterium tuberculosis . This leads to the death of the bacteria, demonstrating the compound’s anti-tubercular activity .

Biochemical Pathways

The compound likely affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis by inhibiting the DprE1 enzyme . This disruption in the cell wall formation hampers the growth and survival of the bacteria .

Result of Action

The inhibition of the DprE1 enzyme disrupts the cell wall biosynthesis of Mycobacterium tuberculosis, leading to the death of the bacteria . This demonstrates the compound’s potential as an anti-tubercular agent .

Future Directions

properties

IUPAC Name |

ethyl 4-[(2-methyl-1,3-benzothiazol-6-yl)carbamoyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3S/c1-3-23-16(22)20-8-6-19(7-9-20)15(21)18-12-4-5-13-14(10-12)24-11(2)17-13/h4-5,10H,3,6-9H2,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDBUPUWHLDZUDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)NC2=CC3=C(C=C2)N=C(S3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[(2-methyl-1,3-benzothiazol-6-yl)carbamoyl]piperazine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-methylbenzoyl)amino]-N-(2-methylphenyl)benzamide](/img/structure/B5727309.png)

![3-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5727322.png)

![2-[(3-pyridinylmethyl)thio]-6-(2-thienyl)nicotinonitrile](/img/structure/B5727333.png)

![N-ethyl-4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5727339.png)

![ethyl 4-({[2-(4,6-dimethyl-2-pyrimidinyl)hydrazino]carbonothioyl}amino)benzoate](/img/structure/B5727366.png)